Product packaging for Pirenzepine Hydrochloride(Cat. No.:CAS No. 29868-97-1)

Pirenzepine Hydrochloride

Cat. No.: B018249
CAS No.: 29868-97-1
M. Wt: 424.3 g/mol
InChI Key: FFNMBRCFFADNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

See also: Pirenzepine (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23Cl2N5O2 B018249 Pirenzepine Hydrochloride CAS No. 29868-97-1

Properties

IUPAC Name

11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2.2ClH/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;;/h2-8H,9-13H2,1H3,(H,21,26);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNMBRCFFADNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50952328
Record name Pirenzepine dihydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29868-97-1
Record name Pirenzepine hydrochloride [USAN:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirenzepine dihydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,11-dihydro-11-[(4-methylpiperazin-1-yl)acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one dihydrochloride
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Record name PIRENZEPINE HYDROCHLORIDE
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Historical Context and Pharmacological Significance of Pirenzepine Dihydrochloride As a Research Probe

Initial Identification and Early Pharmacological Characterization of Pirenzepine (B46924) Dihydrochloride (B599025)

Pirenzepine was first developed by the pharmaceutical company Boehringer Ingelheim and introduced for the treatment of peptic ulcers. patsnap.com Its initial development was driven by the need for a gastrointestinal-specific antimuscarinic agent that could reduce gastric acid secretion with fewer systemic side effects compared to non-selective antagonists. patsnap.comnih.gov Early pharmacological studies quickly identified its primary mechanism of action: the selective blockade of M1 muscarinic receptors. patsnap.compatsnap.com These receptors are predominantly located in the gastric parietal cells of the stomach and are involved in stimulating hydrochloric acid secretion. patsnap.com

The early characterization of pirenzepine revealed its unique ability to inhibit gastric acid secretion at doses lower than those required to affect other bodily functions typically impacted by antimuscarinic agents, such as gastrointestinal motility, and salivary, cardiovascular, and urinary functions. drugbank.com This selectivity was a significant breakthrough, offering a more targeted therapeutic approach. Research in animal models, such as rats, demonstrated pirenzepine's efficacy in inhibiting gastric ulcers and acid secretion. caymanchem.com

Evolution of Pirenzepine Dihydrochloride's Role in Muscarinic Receptor Research

The discovery of pirenzepine's M1 selectivity was a watershed moment in muscarinic receptor research. Before pirenzepine, muscarinic receptors were considered a homogenous population. However, a landmark 1980 study published in Nature demonstrated that pirenzepine could distinguish between different subclasses of muscarinic receptors, paving the way for the classification of M1, M2, and subsequent subtypes. This finding transformed pirenzepine from a therapeutic agent into an indispensable pharmacological tool for researchers.

Subsequent research further solidified its role. Studies using radiolabeled pirenzepine, such as [N-Methyl-3H]-Pirenzepine, allowed for detailed receptor binding assays. revvity.com These studies helped to determine the affinity (Ki) of pirenzepine for various muscarinic receptor subtypes, providing quantitative evidence of its selectivity. caymanchem.com This evolution in its application allowed scientists to probe the distinct physiological and pathological roles of different muscarinic receptor subtypes throughout the body.

Pirenzepine Dihydrochloride as a Prototypical Selective Muscarinic Antagonist

Pirenzepine dihydrochloride is now widely recognized as the prototypical selective antagonist for the M1 muscarinic acetylcholine (B1216132) receptor. medchemexpress.com Its selectivity for M1 receptors over M2, M3, and M4 receptors has been extensively documented. caymanchem.com This selectivity profile has made it an essential reference compound in countless pharmacological studies.

The compound's utility as a research probe extends beyond its selectivity. It has been used to investigate the role of M1 receptors in a wide array of physiological processes and disease models. For example, it has been instrumental in studying the involvement of muscarinic receptors in smooth muscle function, the central nervous system, and even in conditions like experimental myopia. caymanchem.com Furthermore, research has also explored its inverse agonist activity at M2 receptors, adding another layer to its complex pharmacological profile.

Table 1: Affinity of Pirenzepine for Muscarinic Receptor Subtypes

Receptor Subtype Ki (nM)
M1 11.48
M2 602.56
M3 151.36
M4 199.53

Data sourced from studies on muscarinic acetylcholine receptor antagonism. caymanchem.com

Table 2: Key Pharmacological Actions of Pirenzepine in Research Models

Research Model Effect Measurement (ED50)
Rat Inhibition of Oxotremorine-induced Gastric Ulcer 13 µg/kg i.v.
Rat Inhibition of Oxotremorine-induced Gastric Acid Secretion 37.5 µg/kg i.v.
Rat Inhibition of Oxotremorine-induced Salivation 620 µg/kg i.v.
Guinea Pig Ileum Inhibition of Ascending Reflex Contraction IC50 = 501.19 nM
Guinea Pig Inhibition of Methacholine-induced Ileal Pressure Increase ID50 = 724.44 nmol/kg

Data from pharmacodynamic evaluations of pirenzepine's antimuscarinic properties. caymanchem.com

Muscarinic Acetylcholine Receptor Machr Pharmacology of Pirenzepine Dihydrochloride

Orthosteric Binding and Competitive Antagonism at mAChRs

Pirenzepine (B46924) interacts with muscarinic receptors at the same site as the endogenous ligand, acetylcholine (B1216132), a characteristic of orthosteric binding. This interaction prevents acetylcholine from binding and activating the receptor, defining pirenzepine's role as a competitive antagonist. nih.gov

Radioligand binding assays have been crucial in quantifying the affinity of pirenzepine for muscarinic receptors. These studies typically use a radiolabeled ligand, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]QNB), to label the receptors. nih.govdergipark.org.trnih.gov The ability of pirenzepine to displace the radioligand is measured, and from this, its inhibition constant (Ki) is determined. The Ki value represents the concentration of pirenzepine required to occupy 50% of the receptors, with a lower Ki indicating a higher binding affinity.

In studies using cloned human muscarinic receptors expressed in cell lines like Chinese Hamster Ovary (CHO) cells, pirenzepine consistently demonstrates the highest affinity for the M1 subtype. dergipark.org.tr For instance, in rat brain, pirenzepine distinguished two binding sites with Kd values of 12 nM and 168 nM. nih.gov Similarly, competition binding experiments with [³H]-NMS on cloned human receptors expressed in CHO-K1 cells have been used to determine the binding profiles of antagonists like pirenzepine. nih.gov

Receptor SubtypeTissue/Cell LineRadioligandKi (nM)pKi
M1 Human cloned (CHO cells)[³H]-NMS9.18.04
M1 Rat Cortex[³H]-pirenzepine5.21 - 6.468.19 - 8.28
M1 Rat BrainN/A21N/A
M2 Human cloned (CHO cells)[³H]-NMS197 - 2516.6 - 6.8
M3 Human cloned (CHO cells)[³H]-NMS2516.6
M4 Human cloned (CHO cells)[³H]-NMS1267.4
M5 Human cloned (CHO cells)[³H]-NMS2516.6

This table presents a selection of reported affinity constants for pirenzepine at different muscarinic receptor subtypes. Values can vary based on experimental conditions, tissue source, and radioligand used. Data sourced from multiple studies. dergipark.org.trnih.govatsjournals.orgguidetopharmacology.org

Pirenzepine was one of the first compounds identified to possess significant selectivity for the M1 muscarinic receptor subtype over other subtypes. patsnap.comtocris.comwikipedia.org This selectivity was a landmark discovery, providing a crucial tool to differentiate muscarinic receptor functions. tocris.com Autoradiography studies using [³H]-pirenzepine in mouse brains have confirmed its high selectivity for the M1 receptor, showing a 90-99% decrease in binding in M1 knockout animals compared to wild-type animals in regions like the hippocampus and cortex. frontiersin.org

Functional studies further solidify its characterization as an M1-selective antagonist. In tissues where M1 receptors mediate a physiological response, pirenzepine acts as a potent antagonist. For example, in the guinea-pig olfactory cortex, Schild plot analysis of pirenzepine's antagonism of carbachol-evoked responses yielded a pA2 value of 7.9, which is indicative of high affinity for M1 receptors. nih.gov Similarly, its ability to reduce myopia and eye enlargement in animal models is attributed to its M1 antagonist activity. nih.gov This selectivity is the reason it has been used to distinguish M1-mediated responses, such as the reduction of gastric acid secretion, from other muscarinic effects. mdpi.com

Radioligand Binding Studies and Affinity Constants

Receptor Subtype Selectivity Profile of Pirenzepine Dihydrochloride (B599025)

The defining pharmacological characteristic of pirenzepine is its selectivity for the M1 receptor subtype compared to the M2, M3, M4, and M5 subtypes.

Binding studies consistently demonstrate that pirenzepine has a significantly higher affinity for the M1 receptor than for the other four muscarinic subtypes. guidetopharmacology.org While its affinity for M1 receptors is in the low nanomolar range (pKi ~8.0-8.3), its affinity for M2, M3, and M5 receptors is considerably lower, typically in the mid-to-high nanomolar range (pKi ~6.6-6.8). nih.govatsjournals.org Its affinity for the M4 subtype is intermediate, generally higher than for M2, M3, and M5, but still substantially lower than for M1. nih.govfrontiersin.org Some studies have shown that pirenzepine has only a six-fold higher affinity for M1 than for M4 receptors. jneurosci.orgresearchgate.net This differential affinity allows for its use in discriminating between M1-mediated functions and those mediated by other subtypes. patsnap.comatsjournals.org

The selectivity of pirenzepine for the M1 receptor has been quantified across various experimental models, including radioligand binding assays and functional tissue studies. The selectivity is often expressed as a ratio of its affinity (Ki or pA2 values) for the M2 or M3 receptor relative to its affinity for the M1 receptor.

In vitro radioligand binding assays using cloned human receptors have reported that pirenzepine is approximately 98-fold more selective for the M1 subtype over the M2 subtype. dergipark.org.tr Functional studies in isolated tissues also highlight this selectivity. For example, in rabbit vas deferens (an M1-rich tissue), pirenzepine displays high affinity (pA2 ~8.5), whereas in rat left atria (M2-rich) and rat ileum (M3-rich), its affinity is much lower. nih.gov In studies of the guinea-pig uterus, the pA2 value for pirenzepine was 7.04, which was 16-fold lower than its affinity at M1 receptors, excluding a dominant M1-mediated effect in that tissue. core.ac.uk Similarly, in bovine tracheal smooth muscle, a Schild analysis yielded a pA2 value of 6.94 for pirenzepine, indicating a lower affinity than typically seen for M1-mediated responses. nih.gov

Experimental SystemM1 Affinity (pA2/pKi)M2/M3 Affinity (pA2/pKi)M1 Selectivity Ratio (vs. M2)
Cloned Human Receptors (Binding)~8.2~6.6~40-100 fold
Rabbit Vas Deferens (Functional)8.49N/AN/A
Rat Atria (Functional)N/A6.63N/A
Guinea-pig Olfactory Cortex (Functional)7.9N/AN/A
Pig Urinary Bladder (Functional)pA2 = 6.72pA2 (M2) = 6.58~1.4 fold

This table provides a quantitative comparison of pirenzepine's affinity and selectivity in different experimental setups. Selectivity ratios are calculated from the antilog of the difference in pKi or pA2 values. Data sourced from multiple studies. nih.govdergipark.org.trnih.govclinicsinsurgery.com

Differential Affinity for M1 vs. M2-M5 Receptor Subtypes

Functional Antagonism and Inverse Agonism

As a competitive antagonist, pirenzepine blocks the action of muscarinic agonists like acetylcholine and carbachol (B1668302). nih.gov This is demonstrated in functional assays where pirenzepine shifts the concentration-response curve of an agonist to the right without reducing the maximum response, a hallmark of competitive antagonism. nih.govnih.gov

Interestingly, beyond simple antagonism, some studies have reported that pirenzepine exhibits inverse agonist activity, particularly at the M2 receptor subtype. nih.govtocris.comnih.gov Inverse agonism occurs when a ligand binds to a constitutively active receptor (a receptor that shows some activity even without an agonist) and reduces this basal activity. In studies using pig atrial sarcolemma, which is rich in M2 receptors, pirenzepine was found to decrease the basal rate of GTP hydrolysis, an effect opposite to that of agonists like carbachol. nih.govnih.gov This inhibitory effect was blocked by the neutral antagonist atropine (B194438), indicating that pirenzepine was acting at the muscarinic receptor binding site. nih.gov The affinity (Ki) of pirenzepine was higher for the active state of the M2 receptor (R*) than the inactive state (R), which is a characteristic of an inverse agonist. nih.gov While its primary and most potent action is as an M1 antagonist, this evidence of inverse agonism at M2 receptors adds another layer of complexity to its pharmacological profile.

Antagonistic Effects on Acetylcholine-Induced Responses

Pirenzepine dihydrochloride demonstrates competitive antagonistic effects against responses induced by acetylcholine (ACh). In various tissues, pirenzepine has been shown to inhibit the physiological actions mediated by the activation of muscarinic acetylcholine receptors by ACh. For instance, in the human isolated myocardium, acetylcholine can elicit a biphasic inotropic effect. Pirenzepine has been observed to antagonize the positive inotropic effect of acetylcholine. eur.nl Similarly, in human umbilical vein rings, pirenzepine antagonizes the vasoconstriction induced by acetylcholine. nih.gov The calculated pA2 value for pirenzepine against ACh-induced responses in this tissue was 7.58, which aligns with affinity values expected for M1 muscarinic receptors. nih.gov

In guinea-pig tracheal smooth muscle, pirenzepine antagonizes acetylcholine-induced contractions. researchgate.net Studies on the negative and positive inotropic effects of acetylcholine in the human myocardium revealed that pirenzepine did not significantly alter the negative inotropic effect of acetylcholine at lower concentrations but did reduce the positive inotropic effect at the highest concentration tested. eur.nl Furthermore, in the mouse superior colliculus, the suppressant effect of muscarine, a muscarinic agonist, on GABAergic synaptic transmission is antagonized by pirenzepine dihydrochloride, suggesting a presynaptic site of action. nih.gov

The antagonistic potency of pirenzepine can vary depending on the tissue and the specific response being measured. In rat brain, pirenzepine exhibits different potencies in antagonizing muscarinic receptor-mediated phosphoinositide breakdown versus inhibition of adenylate cyclase, with Ki values of 21 nM and 310 nM, respectively. nih.gov This demonstrates a selectivity for the receptor subtype involved in phosphoinositide breakdown. nih.gov

Comparative Pharmacological Profiles of Pirenzepine Dihydrochloride

Distinction from Non-Selective Muscarinic Antagonists (e.g., Atropine)

A key feature of pirenzepine's pharmacological profile is its selectivity for the M1 muscarinic receptor subtype, which sets it apart from non-selective antagonists like atropine. mdpi.com Atropine acts as a competitive antagonist at all subtypes of muscarinic receptors without significant selectivity. mdpi.com This lack of selectivity results in a wide range of effects throughout the body. mdpi.com

In contrast, pirenzepine was one of the first antagonists to demonstrate the possibility of more than one muscarinic receptor subtype due to its preferential binding in certain brain areas and autonomic ganglia over smooth and cardiac muscle. mdpi.com Functional studies have consistently shown this selectivity. For example, in rat brain, while atropine is equipotent in inhibiting muscarinic receptor-mediated phosphoinositide breakdown and adenylate cyclase activity, pirenzepine is significantly more potent at inhibiting phosphoinositide breakdown, a response linked to M1 receptors. nih.gov The Ki values for pirenzepine were 21 nM for phosphoinositide breakdown and 310 nM for adenylate cyclase inhibition, whereas atropine had Ki values of approximately 1 to 2 nM for both. nih.gov

Similarly, in studies of human forearm vascular resistance, the non-selective antagonist atropine caused a greater shift in the concentration-response curve of the agonist methacholine (B1211447) compared to pirenzepine, indicating a higher affinity. ahajournals.org The rank order of potency was found to be atropine > pirenzepine > AF-DX 116. ahajournals.org In guinea-pig tracheal tissue, a significant difference was observed between the pA2 values for pirenzepine in contraction and relaxation experiments, suggesting the involvement of M1-receptors in smooth muscle contraction, a distinction not seen with atropine. researchgate.net

Differentiation from Tricyclic Antidepressants Regarding Receptor Specificity

Although pirenzepine shares a tricyclic chemical structure with some antidepressant drugs, its receptor binding profile is markedly different and more specific. nih.gov Pirenzepine demonstrates a high and selective affinity for muscarinic receptors (Ki = 58 nmol/l), with very weak or no effect on other receptors. nih.gov

In contrast, tricyclic antidepressants (TCAs) bind with high but varied affinities to multiple receptor types. nih.gov For instance, imipramine (B1671792) has high affinity for specific imipramine binding sites and α1-receptors, while mianserin (B1677119) binds strongly to H1 and 5-HT2 receptors. nih.gov TCAs like imipramine and desipramine (B1205290) also significantly inhibit the reuptake of norepinephrine (B1679862) and/or serotonin, a primary mechanism of their antidepressant action. nih.gov Pirenzepine lacks these effects on neurotransmitter uptake. nih.gov

The only significant pharmacological property shared between pirenzepine and TCAs is their high affinity for muscarinic receptors, which may account for shared side effects like dry mouth. nih.gov However, the unique specificity of pirenzepine for muscarinic receptors, without the broad receptor activity of TCAs, makes it highly unlikely to possess central antidepressant-like actions. nih.gov

Comparison with Other Selective mAChR Ligands (e.g., Telenzepine (B1681252), AF-DX 384)

Pirenzepine's pharmacological profile can be further understood by comparing it to other subtype-selective muscarinic ligands.

Telenzepine , like pirenzepine, is a selective M1 antagonist. However, studies have shown that telenzepine can undergo a structural rearrangement under acidic conditions, similar to pirenzepine, which significantly reduces its affinity for muscarinic receptors. researchgate.net

AF-DX 384 is another muscarinic antagonist with a different selectivity profile. While pirenzepine is primarily M1-selective, AF-DX 384 has high affinity for both M2 and M4 receptors. nih.gov Autoradiography studies in mouse brains using radiolabeled pirenzepine and AF-DX-384 help to distinguish the distribution of M1, M2, and M4 receptor subtypes. nih.gov It's important to note that both pirenzepine and AF-DX 384 also exhibit considerable affinity for the M4 subtype, which can complicate the interpretation of binding studies. nih.gov

In functional studies, the differing selectivities are apparent. For example, in vivo studies on cholinergic vasodilation in the human forearm showed a potency order of atropine > pirenzepine > AF-DX 116 (a related M2-selective antagonist), indicating distinct receptor subtype involvement. ahajournals.org In studies on the human myocardium, the M2-selective antagonist AF-DX 116 effectively antagonized the negative inotropic effect of acetylcholine, whereas pirenzepine had little effect. eur.nl This highlights the functional consequences of their different receptor subtype selectivities.

Table of Comparative Pharmacological Data

Molecular Mechanisms and Intracellular Signaling Pathways Modulated by Pirenzepine Dihydrochloride

G Protein-Coupled Receptor (GPCR) Signaling Inhibition

Pirenzepine's primary mechanism of action involves the blockade of M1 muscarinic acetylcholine (B1216132) receptors, which are coupled to G proteins. drugbank.comidrblab.net This interaction leads to the inhibition of various cellular responses typically mediated by these receptors. drugbank.com

Inhibition of Adenylate Cyclase Activity

The binding of pirenzepine (B46924) to M1 mAChRs leads to the inhibition of adenylate cyclase activity. invivochem.comdrugbank.comnih.gov This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular functions. By inhibiting adenylate cyclase, pirenzepine effectively reduces intracellular cAMP levels, thereby altering downstream signaling pathways that are dependent on this molecule. Studies have shown that cloned M1 muscarinic receptors are capable of mediating both the inhibition of adenylate cyclase and the turnover of phosphoinositides. probes-drugs.org

Modulation of Phosphoinositide Turnover

Pirenzepine influences the breakdown of phosphoinositides, a key event in cellular signaling. invivochem.comdrugbank.comnih.gov The M1 receptor is coupled to phospholipase C (PLC), and its activation typically stimulates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov These molecules act as second messengers, with IP3 triggering the release of calcium from intracellular stores and DAG activating protein kinase C (PKC). nih.gov Research indicates that pirenzepine can distinguish between muscarinic receptor-mediated phosphoinositide breakdown and the inhibition of adenylate cyclase, suggesting a complex interaction with these signaling pathways. nih.gov The primary transducing effect of the M1 receptor is considered to be phosphoinositide (PI) turnover. drugbank.comidrblab.net This modulation is a critical aspect of pirenzepine's cellular effects.

Effects on Potassium Channel Modulation

Pirenzepine also modulates the activity of potassium channels, another important cellular response mediated by muscarinic receptors. invivochem.comdrugbank.com Specifically, activation of M1 mAChRs has been shown to inhibit M-type potassium currents, which are mediated by KCNQ (or Kv7) channels. researchgate.netnih.gov This inhibition is thought to involve a diffusible second messenger. researchgate.net By antagonizing the M1 receptor, pirenzepine can block the acetylcholine-induced inhibition of certain potassium channels, such as Na+-activated K+ (KNa) channels in Kenyon cells. nih.gov However, studies have also shown that pirenzepine alone does not significantly affect KNa channel currents, indicating its effect is dependent on blocking the action of an agonist like acetylcholine. nih.gov

Activation of Downstream Kinase Cascades

Beyond its direct effects on GPCR signaling, pirenzepine has been implicated in the activation of other critical intracellular kinase cascades.

Pirenzepine Dihydrochloride (B599025) and AMP-activated Protein Kinase (AMPK) Activation

Recent findings suggest a link between muscarinic receptor stimulation and the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govwikipedia.org Stimulation of muscarinic receptors with agonists has been shown to activate AMPK. nih.gov While direct studies on pirenzepine's activation of AMPK are emerging, related research indicates that vagal nerve stimulation, which involves cholinergic signaling, activates AMPK. researchgate.net AMPK activation, in turn, orchestrates a shift in metabolism towards energy production through the stimulation of glucose uptake and fatty acid oxidation, and the inhibition of energy-consuming processes like protein and cholesterol synthesis. wikipedia.org

Influence on Mitochondrial Complex Activity and Respiratory Electron Transport Chain Components

The influence of pirenzepine extends to mitochondrial function. The mitochondrial electron transport chain (ETC) is fundamental for cellular energy production through oxidative phosphorylation. elifesciences.org Studies have shown that dysfunction in mitochondrial respiratory chain complexes is implicated in various diseases. nih.gov While direct, extensive research on pirenzepine's specific effects on each mitochondrial complex is ongoing, there are indications of its potential influence. For instance, an electron transport chain inhibitor, antimycin, is used in research that also investigates pirenzepine dihydrochloride, suggesting a connection in experimental models of mitochondrial respiration. googleapis.com The activation of AMPK, as mentioned previously, is also known to stimulate mitochondrial biogenesis, further linking pirenzepine's signaling effects to mitochondrial health. wikipedia.org

Table 1: Summary of Pirenzepine Dihydrochloride's Molecular Interactions

Target/Pathway Effect of Pirenzepine Dihydrochloride Key Research Findings
M1 Muscarinic Acetylcholine Receptor (mAChR) Antagonist Selectively binds to and blocks the M1 subtype of mAChRs. invivochem.commedchemexpress.comadooq.com
Adenylate Cyclase Inhibition Leads to a decrease in intracellular cAMP levels. invivochem.comnih.gov
Phosphoinositide Turnover Modulation Alters the breakdown of phosphoinositides, affecting IP3 and DAG signaling. invivochem.comnih.govnih.gov
Potassium Channels Modulation Blocks the acetylcholine-induced inhibition of certain potassium channels. researchgate.netnih.gov
AMP-activated Protein Kinase (AMPK) Indirect Activation Linked to activation through muscarinic receptor signaling pathways. nih.govresearchgate.net
Mitochondrial Respiration Indirect Influence Potential influence on the electron transport chain and mitochondrial biogenesis. wikipedia.orggoogleapis.com

Receptor-Effector Coupling Specificity

Pirenzepine dihydrochloride exerts its pharmacological effects by selectively antagonizing the M1 muscarinic acetylcholine receptor (M1 mAChR). medchemexpress.com The specificity of its action is rooted in its ability to modulate the coupling between the M1 receptor and its intracellular effector systems, primarily the heterotrimeric G-proteins. G-protein-coupled receptors (GPCRs), like the M1 receptor, translate extracellular signals into intracellular responses by activating specific G-proteins, which in turn regulate the activity of enzymes or ion channels that generate second messengers. acnp.orgbpums.ac.ir

The M1 receptor preferentially couples to the Gq/11 family of G-proteins. wikipedia.orgguidetopharmacology.orgresearchgate.netfrontiersin.org Upon activation by an agonist, the M1 receptor undergoes a conformational change that facilitates its interaction with Gq/11. This interaction promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein (Gαq/11), causing its dissociation from the βγ-subunit complex. The activated Gαq/11-GTP then stimulates its primary effector, phospholipase C (PLC). frontiersin.orgphysiology.org PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgnih.gov IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). frontiersin.orgmdpi.com

Pirenzepine, as a competitive antagonist, binds to the M1 receptor but does not induce the conformational change required for G-protein activation. Instead, it prevents agonists from binding and activating the receptor, thereby inhibiting the entire downstream signaling cascade. Research has demonstrated that pirenzepine effectively blocks agonist-induced Gq/11 activation. nih.govnih.gov For instance, in human neuroblastoma SH-SY5Y cells, which endogenously express M1 receptors, pirenzepine was shown to inhibit carbachol-stimulated hydrolysis of inositol lipids, a direct consequence of the PLC pathway. osti.gov Studies using m1-toxin, another M1-selective antagonist, have confirmed that blockade of the M1 receptor significantly reduces carbachol-stimulated phosphatidylinositol 4,5-bisphosphate (PIP2) hydrolysis and inhibits the photoaffinity labeling of Gq/11 proteins. physiology.org

While the primary coupling of the M1 receptor is to Gq/11, evidence from various cellular systems, including prostate cancer cells and transfected fibroblast cells, suggests that it can also couple to other G-proteins, such as those from the Gi/o family, which inhibit adenylyl cyclase, or Gs, which stimulates it. frontiersin.orgnih.gov In some experimental models, M1 receptor activation has been linked to pertussis toxin-sensitive G-proteins (Gi/o). osti.govnih.gov Pirenzepine's antagonism would similarly block these alternative coupling events. For example, in hippocampal CA1 pyramidal cells, pirenzepine-sensitive M1 receptors are linked to membrane depolarization and the blockade of afterhyperpolarization, effects that are mediated by downstream effectors modulated by G-protein activation. jneurosci.org

The specificity of pirenzepine for the M1 receptor over other muscarinic subtypes (M2-M5) is crucial to its mechanism. M2 and M4 receptors preferentially couple to Gi/o proteins to inhibit adenylyl cyclase, while M3 receptors, like M1, primarily couple to Gq/11 to activate PLC. wikipedia.orgresearchgate.net Pirenzepine displays significantly lower affinity for M2 and M3 receptor-mediated responses. nih.gov This is highlighted in studies on tracheal smooth muscle, where pirenzepine showed low affinity for antagonizing carbachol-induced effects, which are mediated predominantly by M2 and M3 receptors in that tissue. nih.gov

Table 1: M1 Receptor-G Protein Coupling Modulated by Pirenzepine Dihydrochloride This table summarizes the primary and other potential G-protein coupling partners for the M1 muscarinic receptor and the functional consequence of pirenzepine antagonism.

G-Protein FamilyPrimary EffectorKey Second MessengersEffect of Pirenzepine AntagonismReferences
Gq/11 Phospholipase C (PLC)Inositol Trisphosphate (IP3), Diacylglycerol (DAG), Intracellular Ca2+Inhibition of PLC activation; blockade of IP3 and DAG formation and subsequent calcium mobilization. wikipedia.orgguidetopharmacology.orgfrontiersin.orgphysiology.org
Gi/o Adenylyl CyclaseCyclic AMP (cAMP)Prevents inhibition of adenylyl cyclase, leading to normal or elevated cAMP levels (context-dependent). frontiersin.orgnih.gov
Gs Adenylyl CyclaseCyclic AMP (cAMP)Prevents stimulation of adenylyl cyclase. frontiersin.org

Table 2: Antagonist Affinity of Pirenzepine for Muscarinic Receptor-Mediated Responses This table presents research findings on the affinity of pirenzepine in functional assays, quantifying its ability to antagonize responses coupled to different effector pathways. The pKB value is the negative logarithm of the equilibrium dissociation constant (KB) of an antagonist, with higher values indicating greater antagonist potency.

Tissue/Cell TypeAgonistMeasured ResponsePirenzepine pKB ValueImplied Receptor/Effector PathwayReference
Guinea Pig Tracheal Smooth Muscle CellsCarbachol (B1668302)Inhibition of cAMP formation6.8M2/Gi nih.gov
Guinea Pig Tracheal Smooth Muscle CellsCarbacholInositol Phosphates (IPs) formation7.0M3/Gq nih.gov
Guinea Pig Tracheal Smooth Muscle CellsCarbacholContraction7.1M3/Gq nih.gov
Rat Hippocampal CA1 Pyramidal CellsMuscarinic AgonistsMembrane DepolarizationHigh affinity (antagonized by low concentrations)M1/Gq jneurosci.org

Structure Activity Relationship Sar Studies of Pirenzepine Dihydrochloride and Its Analogs

Elucidation of Pharmacophoric Requirements for M1 Selectivity

Pirenzepine (B46924) is recognized as the archetypal M1-selective antagonist, exhibiting a notable preference for M1 receptors over other muscarinic subtypes. researchgate.net Its unique tricyclic structure, a pyridobenzodiazepine derivative, is a key determinant of this selectivity. nih.govnih.gov The essential pharmacophoric elements of pirenzepine responsible for its M1 selectivity have been identified through extensive research. These include the tricyclic core, a lactam group within the central seven-membered ring, and a basic side chain, typically a substituted piperazine (B1678402) moiety. nih.govnih.gov

The endocyclic amide group within the tricyclic system is considered crucial for the preferential binding to the muscarinic receptor. nih.gov Furthermore, the specific positioning of the protonated nitrogen atom at the terminus of the piperazine side chain plays a significant role in receptor recognition and the binding process at M1 mAChRs. nih.gov While modifications to the tricyclic ring are generally not well-tolerated, certain changes, such as those seen in the more potent M1-selective antagonist telenzepine (B1681252), can preserve or even enhance M1 selectivity. nih.gov

Design and Synthesis of Pirenzepine-Related Compounds

The quest for more potent and selective M1 antagonists has spurred the design and synthesis of a multitude of pirenzepine analogs. These synthetic efforts have primarily focused on two main regions of the pirenzepine scaffold: the piperazine ring and the tricyclic system.

Structural Modifications and Resultant Receptor Binding Profiles

Modifications to the piperazine moiety have been a major focus of SAR studies. The synthesis of analogs with various substituents on the 4-position of the piperazine ring has been achieved by reacting 4-desmethylpirenzepine with different electrophiles. nih.govnih.gov A notable finding is that the length of an alkyl chain attached to the piperazine nitrogen significantly influences binding affinity. nih.govnih.gov Shorter alkyl chains generally lead to a decrease in potency compared to pirenzepine, whereas longer chains (containing 7-10 carbon atoms) can restore affinity to levels comparable to the parent compound, although often with a loss of M1 selectivity. nih.govnih.gov

Furthermore, the introduction of functional groups to the piperazine side chain has been explored to develop probes for receptor studies. For instance, the attachment of fluorescent tags or biotin (B1667282) has been successfully accomplished, providing valuable tools for investigating ligand-receptor interactions. nih.gov

Modifications to the tricyclic core have also been investigated, although they are generally less tolerated. nih.gov Nevertheless, substitutions at the 8- and 9-positions of the benzene (B151609) ring of the tricyclic system have been synthesized, including the introduction of hydroxymethyl, methylthio, and aminosulfonyl groups. nih.govnih.gov Another approach has involved replacing the piperazine ring with other cyclic diamines, such as 1,2-cyclohexanediamine (B1199290) and perhydroquinoxaline units. probes-drugs.org

Impact of Chemical Changes on mAChR Subtype Selectivity

The chemical modifications of pirenzepine have profound effects on its selectivity profile across the five muscarinic receptor subtypes (M1-M5). While pirenzepine itself displays a selectivity profile of M1 > M3 > M2, other tricyclic antagonists have been identified with different selectivity patterns. researchgate.net For instance, AF-DX 116 exhibits a preference for M2 receptors (M2 > M1 > M3), while UH-AH 37 shows a profile of M1 ≈ M3 > M2. researchgate.netnih.gov

The N4 nitrogen of the piperazine ring in pirenzepine has been identified as a key contributor to its selective binding at the M1 receptor subtype. probes-drugs.org Alterations at the "amine-end" of muscarinic ligands often lead to significant changes in the selectivity profile. nih.gov For example, the compound AQ-RA 741, which shares the same tricyclic system as pirenzepine but has a different side chain, is selective for M2 receptors. nih.gov

Interestingly, even subtle changes can dramatically alter selectivity. The development of photoisomerizable ligands, or "cryptozepines," based on the pirenzepine scaffold has shown that despite significant chemical modifications to introduce a photoswitchable azobenzene (B91143) core, a moderate but promising M1 versus M2 subtype selectivity can be maintained. nih.gov

Computational Chemistry and Molecular Modeling Approaches in SAR

Computational chemistry and molecular modeling have become indispensable tools for rationalizing the SAR of pirenzepine and its analogs. Molecular docking studies have provided valuable insights into the binding mode of pirenzepine within the M1 receptor's orthosteric pocket. These studies have identified key amino acid residues that interact with the ligand.

For instance, molecular docking simulations have shown that pirenzepine engages with several amino acids in the orthosteric binding site, including Trp101, Leu102, Tyr106, Cys178, Leu183, and Trp400. nih.gov The protonated nitrogen atom of the piperazine ring is predicted to form an ionic interaction with the highly conserved aspartate residue in transmembrane helix 3 (Asp105 in the M1 receptor). nih.gov The aromatic rings of the tricyclic system are thought to engage in hydrophobic and aromatic interactions with tyrosine and tryptophan residues within the binding pocket. probes-drugs.orgnih.gov

These computational models have been instrumental in explaining the observed SAR. For example, the models can help rationalize why certain modifications to the pirenzepine structure are tolerated while others lead to a loss of affinity. They can also aid in the design of new analogs with improved potency and selectivity by predicting how novel chemical functionalities will interact with the receptor's binding site. The development of photochromic analogs, for instance, was guided by docking simulations which supported the hypothesis that an azobenzene scaffold could mimic the tricyclic system of pirenzepine. nih.gov

Allosteric Modulation and Complex Receptor Interactions Involving Pirenzepine Dihydrochloride

Pirenzepine (B46924) Dihydrochloride (B599025) as a Tool for Probing Allosteric Sites on mAChRs

Pirenzepine and its derivatives have been instrumental in exploring the complex architecture of mAChRs beyond the primary acetylcholine (B1216132) binding site. Research has evolved from viewing pirenzepine as a simple competitive antagonist to recognizing its role in more nuanced interactions, including the potential to engage with allosteric sites.

One of the most significant advances has been the development of fluorescent derivatives of pirenzepine. These molecules have been engineered to act as bitopic or dualsteric ligands, meaning they can simultaneously interact with both the orthosteric site and a secondary, allosteric site. researchgate.netmdpi.com Studies using pirenzepine derivatives linked to a Bodipy fluorophore via spacers of varying lengths have provided compelling evidence for this mode of binding at the M1 mAChR. researchgate.netresearchgate.net The pirenzepine portion of the molecule anchors within the deeply buried orthosteric pocket, while the fluorescent tail extends into the extracellular vestibule, occupying an allosteric domain. researchgate.net The precise location of the fluorophore within the allosteric vestibule was found to be dependent on the length of the linker connecting it to the pirenzepine core. researchgate.netresearchgate.net

Furthermore, studies using fluorescence correlation spectroscopy have revealed that the binding of pirenzepine can promote the dimerization of M1 mAChRs. nih.gov The receptor appears to exist predominantly as a monomer in its basal state, but upon binding pirenzepine, it transitions to a dimeric state. nih.gov This ligand-induced change in the receptor's quaternary structure is a complex phenomenon with significant implications for receptor signaling and pharmacology, suggesting that pirenzepine does more than simply block the orthosteric site. This effect was also found to be receptor-specific, as pirenzepine did not induce dimerization in M3 mAChRs. rupress.org These findings highlight pirenzepine's utility not just as a site-specific antagonist, but as a sophisticated molecular probe to investigate the conformational dynamics and oligomerization of mAChRs.

Research FocusPirenzepine Derivative/MethodReceptorKey FindingReference(s)
Bitopic Binding Fluorescent pirenzepine derivatives (Bodipy-Pz)Human M1 mAChRDerivatives with specific linker lengths can bind simultaneously to the orthosteric and an allosteric site. researchgate.net, researchgate.net, mdpi.com
Receptor Dimerization Bodipy-pirenzepine with Fluorescence Correlation SpectroscopyHuman M1 mAChRPirenzepine binding promotes the transition of M1 receptors from a monomeric to a dimeric state. nih.gov, rupress.org
Allosteric Mechanism Pirenzepine (unlabeled)Rabbit Prejunctional mAChRThe interaction with the agonist McN-A-343 was not simple competitive antagonism, suggesting an allosteric mechanism. nih.gov

Investigating Cooperativity with Orthosteric Ligands

The interaction between an allosteric modulator and an orthosteric ligand is defined by cooperativity, which can be positive (enhancing affinity), negative (reducing affinity), or neutral. semanticscholar.org Pirenzepine has been central to studies investigating these cooperative interactions at mAChRs, sometimes acting as the orthosteric ligand being modulated and at other times as a compound whose own interactions suggest allosteric mechanisms.

A key example is the interaction between pirenzepine and the agonist McN-A-343. In the perfused rabbit ear artery, the antagonism of McN-A-343 by pirenzepine was not consistent with a simple competitive interaction, leading researchers to suggest an allosteric mechanism was involved. nih.gov It has been proposed that some agonists, like McN-A-343, may bind in different orientations, interacting with either the orthosteric site or an allosteric site, which could explain the complex, non-competitive interaction with pirenzepine. nih.govsemanticscholar.org

The concept of "probe-dependence" is critical in understanding these interactions. This principle states that the manifestation of cooperativity (whether it is positive, negative, or the magnitude of the effect) is highly dependent on the specific chemical nature of both the allosteric modulator and the orthosteric ligand occupying the receptor. nih.govrupress.org An allosteric modulator might exhibit negative cooperativity with one orthosteric ligand but positive cooperativity with another. nih.govsci-hub.se Studies involving pirenzepine help to delineate these complex relationships. For instance, while pirenzepine's interaction with the agonist carbachol (B1668302) at M1 mAChRs has been characterized functionally, other studies have used different ligand pairs to demonstrate allostery. researchgate.net The effects of cocaine on mAChRs were found to be consistent with an allosteric interaction; cocaine markedly slowed the dissociation of the orthosteric antagonist [3H]N-methylscopolamine (NMS) while also inhibiting the binding of [3H]pirenzepine. nih.gov

Interacting LigandsReceptor SystemObserved Cooperativity/InteractionImplicationReference(s)
Pirenzepine & McN-A-343 Rabbit Ear Artery (Prejunctional mAChR)Non-competitive inhibition by pirenzepineSuggests an allosteric interaction rather than simple competition at the orthosteric site. nih.gov, semanticscholar.org
Pirenzepine & Carbachol CHO cells expressing M1 mAChRsFunctional antagonismUsed to study the functional interaction between an orthosteric antagonist and an agonist. researchgate.net
Cocaine & Pirenzepine/[3H]NMS Human Brainstem mAChRsCocaine inhibited pirenzepine binding and allosterically modulated [3H]NMS binding.Demonstrates that a single compound can interact with both primary and allosteric sites on mAChRs. nih.gov

Implications of Allosteric Modulation for mAChR Function and Signaling

The allosteric modulation of mAChRs, whether by pirenzepine itself or other ligands studied in conjunction with it, has profound implications for receptor function and cellular signaling. These interactions go beyond simple activation or blockade, allowing for a finer tuning of the receptor's response. Allosteric modulation can alter not only ligand affinity but also signaling efficacy, potentially leading to "biased agonism," where a receptor preferentially activates one signaling pathway over another. frontiersin.org

Pirenzepine's functional effects demonstrate the importance of M1 receptor signaling. In the mouse prefrontal cortex, the application of the agonist carbachol increases the excitatory synaptic drive onto specific neurons; this effect is prevented by pirenzepine, indicating it is mediated by M1 receptors. eneuro.org This highlights a critical role for M1 mAChRs in modulating neuronal excitability and circuit function. Similarly, pirenzepine was found to inhibit carbachol-stimulated neurite outgrowth in hippocampal neurons, suggesting that M1 receptor signaling is involved in processes of neuronal development and plasticity. researchgate.net

The ligand-induced dimerization of M1 receptors by pirenzepine is another critical functional implication. nih.gov The oligomerization state of a G protein-coupled receptor can fundamentally alter its signaling properties, including its coupling to G proteins and other downstream effectors. By stabilizing a dimeric form of the receptor, pirenzepine may be influencing signaling in ways not achievable by simple orthosteric blockade. Furthermore, prolonged exposure to some allosteric modulators has been shown to cause an up-regulation of M2 mAChR expression, likely by altering receptor internalization. nih.govsci-hub.se This demonstrates that allosteric interactions can have long-term consequences on receptor density and cellular responsiveness. These findings underscore that the complex interactions involving pirenzepine provide crucial insights into how mAChR signaling can be precisely modulated, with significant consequences for both normal physiology and potential therapeutic strategies.

Functional/Signaling OutcomeEffect of PirenzepineReceptor SystemImplicationReference(s)
Neuronal Excitability Prevents carbachol-induced increase in excitatory drive.Mouse Prefrontal Cortex (M1 mAChR)M1 receptors modulate synaptic activity and neuronal firing. eneuro.org
Neurite Outgrowth Inhibits carbachol-stimulated neurite outgrowth.Hippocampal Neurons (M1 mAChR)M1 receptor signaling plays a role in neuronal development and plasticity. researchgate.net
Receptor Dimerization Promotes dimerization of M1 receptors.HEK cells expressing M1 mAChRAlters the receptor's structural and functional state, potentially influencing signaling pathways. nih.gov, rupress.org
Nitric Oxide Synthase (NOS) Activation Partially reversed carbachol-induced NOS activation.Rat Submandibular Glands (M1 mAChR)M1 receptors are involved in specific downstream signaling cascades (e.g., nitric oxide pathway). conicet.gov.ar

Preclinical Pharmacological Investigations of Pirenzepine Dihydrochloride in Research Models

In Vitro Experimental Models

In vitro studies have been fundamental in characterizing the specific receptor binding profile and functional antagonism of pirenzepine (B46924). These models allow for controlled investigation of drug-receptor interactions at the molecular and tissue levels, free from the complexities of systemic physiological responses.

Studies in Isolated Tissue Preparations (e.g., guinea-pig ileal smooth muscle, rat left atria, rabbit vas deferens)

Isolated tissue preparations are classical pharmacological models that express native receptors in their physiological environment. uah.es These assays measure a functional response, such as muscle contraction or relaxation, allowing for the determination of a drug's potency and mechanism of action. The selectivity of pirenzepine has been extensively profiled using a panel of such tissues, each known to be enriched with a specific muscarinic receptor subtype.

Rabbit Vas Deferens: This tissue is a standard model for studying M1 receptor-mediated responses, where receptor activation inhibits neurogenic twitch contractions. core.ac.ukd-nb.info In this preparation, pirenzepine acts as a potent antagonist, consistent with its high affinity for M1 receptors. nih.govd-nb.info

Rat and Guinea-Pig Atria: The heart atria are predominantly populated by M2 muscarinic receptors, which mediate negative chronotropic (rate) and inotropic (force) effects. ucl.ac.ukd-nb.info Studies on isolated rat or guinea-pig atria consistently show that pirenzepine has a low affinity for these M2 receptors, requiring much higher concentrations to antagonize the effects of muscarinic agonists compared to its effects in M1-rich tissues. ucl.ac.uknih.gov

Guinea-Pig Ileum: The smooth muscle of the guinea-pig ileum is a classical preparation for studying M3 receptor-mediated contraction. ucl.ac.ukuah.es Pirenzepine demonstrates low to intermediate affinity for the M3 receptors in this tissue, significantly lower than its affinity for M1 receptors but often comparable to or slightly higher than its affinity for M2 receptors. nih.govcore.ac.uk

These functional studies in isolated organs generate antagonist affinity constants (pA2 values), which quantify the potency of a competitive antagonist. The collective data from these preparations reinforce the M1-selectivity of pirenzepine established in cell-based assays. nih.gov

Table 2: Functional Antagonist Potencies (pA2) of Pirenzepine in Isolated Tissue Preparations

Data sourced from Wess J, et al. (1991) and Dörje F, et al. (1991). nih.govcore.ac.uk

In Vivo Pharmacological Models

In vivo studies in animal models are crucial for understanding the physiological effects of a compound in a whole, living organism. Research on pirenzepine dihydrochloride (B599025) has utilized various rodent and non-rodent models to investigate its systemic and local effects, particularly concerning gastric secretion and, more recently, ocular growth.

Rodent Models for Investigating Pirenzepine Dihydrochloride's Systemic and Local Effects

Rodent models, primarily mice and rats, have been instrumental in exploring the therapeutic potential of pirenzepine.

Gastric Acid Secretion: Early studies in rats and mice focused on the well-known anti-secretory properties of pirenzepine. In the mouse isolated stomach assay, pirenzepine was shown to inhibit vagally-stimulated acid secretion in a manner consistent with competitive antagonism. nih.gov Interestingly, a study using M1 receptor knockout (KO) mice demonstrated that pirenzepine still inhibited carbachol-stimulated gastric acid secretion, suggesting that its inhibitory effect in this context may not be solely mediated by M1-receptor blockade and could involve other pathways. physiology.org

Peripheral Neuropathy: More recent research has explored novel applications. In a mouse model of streptozotocin-induced diabetes, topical application of pirenzepine was shown to prevent and reverse indices of peripheral neuropathy, including tactile allodynia and thermal hypoalgesia. nih.gov The treatment also attenuated the loss of epidermal nerve fibers, pointing to a neuroprotective or regenerative effect. nih.gov

Systemic Inflammation: In a mouse model of experimental endotoxemia (septic shock) induced by lipopolysaccharide (LPS), a single intraperitoneal injection of pirenzepine improved the survival rate and relieved LPS-induced pulmonary and hepatic injury. medchemexpress.commedchemexpress.com This suggests a potential role in modulating systemic inflammatory responses.

Myopia Research: Guinea pigs have been used as a rodent model for myopia. Studies have shown that pirenzepine can inhibit the development of form-deprivation myopia in this species. mednexus.org

Studies in Non-Rodent Animal Models (e.g., chicks, tree shrews, rhesus monkeys)

Non-rodent models have been particularly important in the investigation of pirenzepine as a potential treatment for myopia progression.

Chicks: The chick is a widely used model for studying eye growth and refractive development. Daily intravitreal injections of pirenzepine have been shown to effectively prevent experimentally induced myopia, such as that caused by form-deprivation or negative lenses, without causing retinal toxicity at effective doses. arvojournals.org One study found that pirenzepine prevented nearly all of the myopia induced by a -10 D lens. arvojournals.org However, the same study noted that pirenzepine did not alter the development of hyperopia induced by positive lenses, suggesting its mechanism is specific to the signals that promote axial elongation in myopia. arvojournals.org

Tree Shrews: The tree shrew, a small mammal closely related to primates, is another key model for myopia research. Pirenzepine has been shown to reduce myopia and eye enlargement in tree shrews. google.com Subconjunctival injections effectively reduced form-deprivation myopia in this model. nih.gov

Rhesus Monkeys: As non-human primates, rhesus monkeys provide a model with high translational relevance to humans. Studies in rhesus monkeys have demonstrated that both topical and subconjunctival administration of pirenzepine can effectively reduce the progression of form-deprivation myopia, with an efficacy comparable to atropine (B194438). nih.govresearchgate.net These studies also examined the effects on accommodation and pupil size, confirming that pirenzepine has an influence on ciliary muscle function, likely through non-selective antagonism of M3 receptors at higher concentrations. nih.gov

Dogs: In a long-term study on dogs, oral pirenzepine significantly reduced food- and histamine-stimulated gastric acid and pepsin secretion. nih.gov The study suggested that in addition to blocking M1 receptors in ganglia, pirenzepine may also act on M1 receptors on ECL cells to reduce histamine (B1213489) release and on other muscarinic receptors to inhibit gastrin release. nih.gov

Advanced Methodologies in Receptor Research

Beyond classical binding and functional assays, advanced biophysical and chemical techniques have been employed to gain a more dynamic and detailed understanding of how pirenzepine interacts with its target receptors.

One prominent area of research involves the use of Förster Resonance Energy Transfer (FRET) . FRET is a distance-dependent interaction between two fluorophores that can be used to monitor molecular interactions in real-time in living cells. nih.gov Studies have used FRET between muscarinic M1 receptors fused to an Enhanced Green Fluorescent Protein (EGFP) and fluorescently-labeled derivatives of pirenzepine. nih.govresearchgate.net This approach has allowed for a sensitive, real-time binding assay, revealing complexities in the binding process. nih.gov

These advanced studies have shown that pirenzepine binding is not a simple, one-step event. Instead, it appears to be a multi-step process involving initial ligand binding to a peripheral site on the receptor, followed by a sequence of conformational changes that allow the ligand to move deeper into the binding pocket. nih.gov

Furthermore, techniques like Fluorescence Correlation Spectroscopy (FCS) have been used to study the stoichiometry of receptor complexes. These experiments have provided evidence that M1 receptors exist predominantly as monomers in their resting state but undergo dimerization upon binding with pirenzepine. nih.gov This ligand-induced dimerization represents a new dimension to the mechanism of action of pirenzepine, suggesting that it not only blocks the receptor but also alters its quaternary structure. nih.gov

Additionally, "click" chemistry has been utilized as a versatile method to synthesize novel, labeled pirenzepine derivatives. acs.org This technique allows for the efficient attachment of fluorophores or other tags to the pirenzepine scaffold, creating powerful tools for use in advanced bioassays like FRET, without the need for complex coupling reagents. acs.org

Autoradiography for Receptor Distribution Mapping

Autoradiography is a critical technique for visualizing the distribution and density of receptors within tissues. In the context of pirenzepine, which is recognized as a selective antagonist for the M1 muscarinic acetylcholine (B1216132) receptor, autoradiographic studies have been instrumental in mapping the location of these specific binding sites. nih.govprobes-drugs.org By using a radiolabeled form of pirenzepine, typically [3H]pirenzepine, researchers can identify tissues and specific cell types that have a high affinity for this compound, thereby indicating the presence of M1 receptors. nih.govrevvity.com

Studies have demonstrated that [3H]pirenzepine has a high selectivity for M1 muscarinic receptors. nih.gov In vitro autoradiography has been employed to pinpoint high-affinity binding sites for pirenzepine in various tissues from animal models. For instance, in guinea pigs and rats, the highest densities of M1 receptors, as labeled by [3H]pirenzepine, were identified in the superior cervical ganglion, sympathetic nerve bundles, myenteric ganglia, and the mucous secreting cells of the submaxillary gland. nih.gov In contrast, lower densities were observed in smooth muscle and the serous secreting cells of the submaxillary gland. nih.gov

In brain tissue, autoradiography with [3H]pirenzepine has revealed significant binding in regions like the hippocampus and cortex, which is consistent with the known distribution of M1 receptors. nih.gov The specificity of [3H]pirenzepine for M1 receptors has been further validated in studies using knockout mice. In M1 receptor knockout (M1 KO) animals, the binding of [3H]pirenzepine was diminished by 90–99% in many brain areas, including the hippocampus, confirming its high selectivity. nih.gov

Table 1: Distribution of M1 Receptors as Determined by [3H]Pirenzepine Autoradiography in Various Tissues

Tissue/Region Animal Model Density of [3H]Pirenzepine Binding Sites Reference
Superior Cervical Ganglion Rat High nih.gov
Sympathetic Nerve Bundles Rat High nih.gov
Myenteric Ganglia Guinea-pig High nih.gov
Submaxillary Gland (Mucous Cells) Rat High nih.gov
Smooth Muscle Guinea-pig Low nih.gov
Submaxillary Gland (Serous Cells) Rat Low nih.gov
Hippocampus Mouse High nih.gov
Cortex Mouse High nih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

Genetic Manipulation and Receptor Knockout Models in Pharmacological Studies

The use of genetically modified animal models, particularly receptor knockout (KO) mice, has been pivotal in elucidating the specific pharmacological actions of pirenzepine. These models allow researchers to study the effects of a drug in the complete absence of its target receptor, thereby providing definitive evidence for its mechanism of action.

Studies utilizing M1, M2, and M4 muscarinic receptor KO mice have been crucial in confirming the selectivity of pirenzepine. nih.govfrontiersin.org Autoradiography performed on brain sections from these KO mice alongside wild-type (WT) animals has demonstrated that the binding of [3H]pirenzepine is almost entirely abolished in M1 KO mice, particularly in areas like the hippocampus. nih.gov This provides strong evidence that pirenzepine's binding is predominantly to the M1 receptor subtype. nih.govfrontiersin.org Conversely, no significant difference in [3H]pirenzepine binding was observed in M2 KO mice compared to WT animals, further supporting its M1 selectivity. nih.gov

Interestingly, some research has suggested a potential interaction of pirenzepine with M4 receptors. A decrease in [3H]pirenzepine binding was noted in the cortical areas and caudate putamen of M4 KO mice. frontiersin.org This could imply either that pirenzepine also binds to M4 receptors, or that the absence of M4 receptors leads to a downstream decrease in M1 receptor expression in these specific brain regions. frontiersin.org

Beyond receptor binding, M1 receptor knockout mice have been used to investigate the functional role of this receptor in pathological conditions. For instance, in studies of peripheral neuropathy, M1R knockout mice have been used as a crucial control to confirm that the neuroprotective effects of pirenzepine are indeed mediated through the M1 receptor. jci.org

Electrophysiological and Biochemical Approaches

Electrophysiological and biochemical studies have provided deeper insights into the cellular and molecular mechanisms underlying the effects of pirenzepine. These approaches allow for the direct measurement of neuronal activity and the quantification of biochemical signaling pathways.

Electrophysiological studies in hippocampal slices have been used to differentiate the roles of muscarinic receptor subtypes. nih.gov By applying pirenzepine, researchers have been able to attribute specific cholinergic effects to the M1 receptor. For example, the muscarinic-induced membrane depolarization and the blockade of the afterhyperpolarization in CA1 pyramidal cells were shown to be antagonized by pirenzepine, indicating they are M1 receptor-mediated events. nih.gov

Biochemical assays have been employed to investigate the interaction of pirenzepine with various receptor binding sites and its effect on downstream signaling cascades. Binding studies using brain homogenates have shown that pirenzepine exhibits high affinity for muscarinic receptors. nih.gov Competition binding assays with a non-selective muscarinic antagonist, [3H]quinuclidinyl benzilate, revealed that pirenzepine displays a biphasic competition curve, which is indicative of its selectivity for a subtype of muscarinic receptors (the high-affinity site corresponding to M1 receptors). nih.gov These studies support a competitive interaction of pirenzepine with brain muscarinic receptors. nih.gov

Furthermore, biochemical investigations have explored the downstream effects of pirenzepine's antagonism at the M1 receptor. In models of peripheral neuropathy, treatment with pirenzepine was associated with the correction of mitochondrial dysfunction and the activation of the AMPK pathway in dorsal root ganglion neurons. jci.orgfrontiersin.org This suggests that M1 receptor antagonism by pirenzepine can trigger beneficial changes in cellular metabolism and function.

Table 2: Summary of Key Electrophysiological and Biochemical Findings for Pirenzepine

Approach Model System Key Finding Implication Reference
Electrophysiology Rat Hippocampal Slices Pirenzepine antagonizes muscarinic-induced membrane depolarization. Confirms the role of M1 receptors in mediating specific excitatory cholinergic responses in the hippocampus. nih.gov
Receptor Binding Assay Rat Brain Homogenates Pirenzepine shows biphasic competition with [3H]QNB, indicating high- and low-affinity sites. Demonstrates competitive and selective binding of pirenzepine to M1 muscarinic receptor subtypes in the brain. nih.gov
Biochemical Analysis Rodent Dorsal Root Ganglion Neurons Pirenzepine treatment corrects mitochondrial dysfunction and activates AMPK. Suggests a mechanism for the neuroprotective effects of pirenzepine involving the modulation of cellular energy homeostasis. jci.orgfrontiersin.org

This table is interactive. You can sort and filter the data by clicking on the column headers.

Synthetic Methodologies and Chemical Integrity for Pirenzepine Dihydrochloride Research

Overview of Pirenzepine (B46924) Dihydrochloride (B599025) Synthesis Routes

The synthesis of pirenzepine dihydrochloride involves a multi-step process centered on the construction of its characteristic tricyclic pyrido[2,3-b] Current time information in Bangalore, IN.researchgate.netbenzodiazepine core. While several alternative synthesis procedures have been reported since its initial development, a common approach involves the cyclization of an appropriate precursor to form the central ring system. researchgate.netavantorsciences.com

One established pathway begins with 2-amino-N-(2-chloropyridin-3-yl)benzamide as the starting material. google.com This precursor undergoes an acid-catalyzed cyclization reaction to form the key intermediate, 5,11-dihydro-6H-pyrido[2,3-b] Current time information in Bangalore, IN.researchgate.netbenzodiazepin-6-one. google.com This step is crucial as it establishes the tricyclic scaffold of the final molecule. Following the formation of this intermediate, the next key transformation is the N-alkylation at position 11 with a (4-methylpiperazin-1-yl)acetyl group. This is typically achieved by reacting the intermediate with a suitable haloacetylpiperazine derivative. synzeal.com

The final step in the synthesis is the formation of the dihydrochloride salt. researchgate.net This is accomplished by treating the pirenzepine free base with hydrochloric acid. google.comsynzeal.com The conditions for this salt formation are critical, as improper handling can lead to unintended chemical transformations. researchgate.net For example, some procedures have reportedly used harsh conditions, such as 36% HCl at 120°C, for the dihydrochloride formation. researchgate.net The resulting pirenzepine dihydrochloride is then isolated, often as a monohydrate.

A schematic of a common synthesis route is presented below:

Table 1: General Synthesis Scheme for Pirenzepine Dihydrochloride
Step Reactant(s) Key Transformation Product
1 2-amino-N-(2-chloropyridin-3-yl)benzamide, Acid catalyst (e.g., H₂SO₄) Intramolecular Cyclization 5,11-dihydro-6H-pyrido[2,3-b] Current time information in Bangalore, IN.researchgate.netbenzodiazepin-6-one
2 5,11-dihydro-6H-pyrido[2,3-b] Current time information in Bangalore, IN.researchgate.netbenzodiazepin-6-one, 1-(chloroacetyl)-4-methylpiperazine N-Alkylation Pirenzepine (free base)

Chemical Stability and Potential for Scaffold Rearrangement

The chemical integrity of pirenzepine is paramount for its use in research, as its tricyclic structure is susceptible to rearrangement under specific conditions, which can significantly alter its biological activity.

Pirenzepine can undergo an unexpected scaffold rearrangement, transforming from its pyrido[2,3-b] Current time information in Bangalore, IN.researchgate.netbenzodiazepin-6-one structure to a previously uncharacterized constitutional isomer, a benzimidazole (B57391) derivative. researchgate.netnih.gov This rearrangement is particularly favored under highly acidic conditions, which are often the very conditions employed for the formation of the dihydrochloride salt. researchgate.netnih.gov The reaction involves the 6H-pyrido-[2,3-b] Current time information in Bangalore, IN.researchgate.netbenzodiazepin-6-one part of the molecule rearranging. researchgate.net This type of transformation is analogous to a Dimroth rearrangement, a known process in heterocyclic chemistry. rsc.orgethernet.edu.et

The kinetics of this rearrangement have been studied, revealing a temperature-dependent pseudo-first-order reaction. researchgate.net The rate of conversion from pirenzepine to its rearranged isomer increases with temperature, with determined half-lives shown in the table below. researchgate.net The activation energy for this reaction has been calculated to be 83.2 ± 1.9 kJ/mol. researchgate.net

Table 2: Kinetic Data for Pirenzepine Rearrangement

Temperature (°C) Half-life (t₁/₂) of Rearrangement (minutes)
37 830 ± 30
55 117 ± 16
75 25 ± 2

Data sourced from kinetic profile studies of the conversion of pirenzepine to its isomer. researchgate.net

The structural rearrangement of the pirenzepine scaffold has a profound and detrimental effect on its pharmacological activity. researchgate.netnih.gov The specific three-dimensional conformation of pirenzepine is critical for its selective and high-affinity binding to the M1 muscarinic acetylcholine (B1216132) receptor (mAChR). unimi.itcardiff.ac.uk

Conditions Inducing Structural Isomer Formation

Analytical Characterization of Pirenzepine Dihydrochloride for Research Purity

To ensure the validity of research findings, the identity and purity of pirenzepine dihydrochloride must be rigorously confirmed using a combination of chromatographic and spectroscopic analytical methods.

Chromatography is essential for separating pirenzepine from any impurities, including starting materials, synthetic by-products, and particularly the rearranged structural isomer. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity assessment. avantorsciences.comnih.gov A common approach utilizes a reversed-phase (RP) column, such as a C18 column, with a mobile phase typically consisting of a buffered aqueous solution mixed with an organic modifier like methanol (B129727) or acetonitrile. nih.gov Detection is often performed using a UV detector. nih.gov For instance, one method developed for determining pirenzepine in biological samples used a Luna RP18 column with a mobile phase of methanol/0.02 M KH2PO4/sodium 1-pentanesulfonate, with UV detection at 280 nm. nih.gov HPLC methods can effectively separate pirenzepine from its rearranged isomer, which shows a different retention time (e.g., pirenzepine at tR = 8.3 min vs. the isomer at tR = 2.9 min in one reported system). researchgate.net Commercial specifications for pirenzepine dihydrochloride often require a purity of at least 98.0% as determined by HPLC. avantorsciences.comavantorsciences.comvwr.com

Table 3: Example HPLC Parameters for Pirenzepine Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., Luna RP18, 5 µm, 4.6 mm x 150 mm)
Mobile Phase Methanol / 0.02 M KH₂PO₄ / Sodium 1-pentanesulfonate (e.g., 350:650:1 v/v/m, pH 8.0)
Flow Rate 1.0 mL/min
Temperature 35°C
Detection UV at 280 nm

Parameters are illustrative and based on published methods. nih.gov

Spectroscopic techniques are indispensable for confirming the molecular structure of pirenzepine and distinguishing it from its isomers. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum of authentic pirenzepine dihydrochloride shows characteristic signals, including those for the aromatic protons and the aliphatic protons of the piperazine (B1678402) side chain. nih.gov Crucially, the NMR spectrum of the rearranged isomer is distinctly different, allowing for unambiguous identification. researchgate.netnih.gov For example, in D₂O, the ¹H NMR spectrum of pirenzepine shows a complex multiplet for aromatic protons between 7.46-7.85 ppm, while the rearranged isomer shows more dispersed signals, including distinct doublets at 8.51 and 8.43 ppm. nih.gov

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can provide an exact mass measurement, which for the protonated pirenzepine molecule (C₁₉H₂₂N₅O₂) is calculated as 352.1768 m/z. nih.gov While the rearranged isomer has the same molecular formula and mass, fragmentation patterns could potentially be used for differentiation. researchgate.net

Infrared (IR) Spectroscopy : The IR spectrum provides information on the functional groups present. The spectrum of pirenzepine shows characteristic absorption bands for the amide C=O stretch (around 1717 and 1678 cm⁻¹) and aromatic C-H and C=C stretching vibrations. researchgate.net These would differ from the IR spectrum of the rearranged benzimidazole structure. researchgate.net

Ultraviolet (UV) Spectroscopy : Pirenzepine dihydrochloride exhibits a characteristic UV absorption spectrum. In methanolic HCl, it shows an absorption maximum (λ_max) around 281-287 nm. researchgate.netrjptonline.org This technique is often used for quantitative analysis but is less specific for structural confirmation compared to NMR or MS. rjptonline.org

Q & A

Q. What is the molecular mechanism of pirenzepine dihydrochloride as a selective M1 muscarinic receptor antagonist?

Pirenzepine dihydrochloride binds competitively to M1 muscarinic acetylcholine receptors (mAChRs), inhibiting acetylcholine-mediated signaling. Its selectivity for M1 over other mAChR subtypes (M2–M5) arises from structural differences in the receptor-binding pockets. To validate specificity, researchers should perform antagonist activity assays using cell lines expressing individual mAChR subtypes (e.g., M1 vs. M3) and compare IC₅₀ values. Solubility in water (50 mg/mL) facilitates preparation of stock solutions for in vitro studies .

Q. What are the optimal storage and handling conditions for pirenzepine dihydrochloride in laboratory settings?

  • Powder form : Store at -25°C to -15°C in airtight, light-protected containers to prevent hydrolysis. Stability under these conditions is validated for up to 3 years .
  • Solutions : Prepare fresh daily where possible. For pre-made solutions, aliquot into glass vials, store at -80°C to -65°C, and avoid freeze-thaw cycles. Stability under these conditions is maintained for 1 month. Allow solutions to equilibrate to room temperature for 1 hour before use .

Q. How can researchers design experiments to study pirenzepine’s effects on gastric acid secretion in vivo?

Use animal models (e.g., rats or dogs) with gastric fistula or pH-monitoring systems. Administer pirenzepine intravenously at doses ranging from 0.1–1.0 mg/kg, as higher doses may affect non-M1 receptors. Pair with acetylcholine agonists (e.g., carbachol) to assess competitive inhibition. Measure gastric acid output via titration or pH-sensitive probes. Note that pirenzepine’s inhibition of acid secretion is dose-dependent and correlates with M1 receptor blockade in the gastric plexus .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported data on pirenzepine’s central nervous system (CNS) effects?

Discrepancies may arise from differences in blood-brain barrier (BBB) permeability across species or experimental models. To clarify CNS activity:

  • Quantify pirenzepine in brain tissue using LC-MS after systemic administration.
  • Use intracerebroventricular (ICV) delivery in rodents to bypass the BBB and directly assess CNS effects.
  • Compare results with structurally related analogs (e.g., telenzepine) that exhibit higher CNS penetration .

Q. What methodologies are recommended to address variability in pirenzepine’s solubility and stability across experimental conditions?

  • Solubility : Verify solubility in target buffers (e.g., PBS, saline) using dynamic light scattering (DLS) to detect aggregation. For DMSO stock solutions, confirm stability via HPLC with UV detection at 254 nm .
  • Stability : Conduct accelerated degradation studies at 40°C/75% relative humidity for 1–3 months. Monitor degradation products (e.g., free base or hydrolyzed metabolites) using LC-MS .

Q. How can researchers differentiate between M1 receptor-specific effects and off-target actions in complex tissue preparations?

  • Pharmacological controls : Co-administer non-selective mAChR antagonists (e.g., atropine) to confirm receptor-mediated effects.
  • Genetic models : Use M1 receptor knockout mice or siRNA-mediated knockdown in cell lines.
  • Functional assays : Combine calcium imaging (for M1/M3 responses) with cAMP assays (for M2/M4 responses) to isolate signaling pathways .

Q. What strategies mitigate data variability caused by pirenzepine’s hydration state (anhydrous vs. monohydrate)?

  • Characterize the crystalline form using X-ray powder diffraction (XRPD) or thermogravimetric analysis (TGA).
  • Adjust molarity calculations based on hydration state (anhydrous: MW 424.32; monohydrate: MW 442.34).
  • Report hydration status in methods to ensure reproducibility .

Q. How can isotopic labeling (e.g., deuterated pirenzepine) enhance pharmacokinetic studies?

Deuterated analogs (e.g., pirenzepine-d8) enable precise tracking of drug metabolism via mass spectrometry. Use these in:

  • ADME studies : Quantify tissue distribution and half-life in rodent models.
  • Drug-drug interaction assays : Compete deuterated and non-deuterated forms to assess metabolic competition .

Key Methodological Notes

  • Receptor specificity validation : Always include positive (e.g., carbachol) and negative (M1 knockout) controls.
  • Data reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including detailed storage conditions, hydration state, and purity thresholds (≥98%) .
  • Ethical compliance : Use pirenzepine strictly for non-human research, as emphasized in safety guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.